molecular formula C14H19NO B10842655 3-[(8S)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol

3-[(8S)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol

Cat. No.: B10842655
M. Wt: 217.31 g/mol
InChI Key: WOXUXMJHVREOKX-LSLKUGRBSA-N
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Description

3-[(8S)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol is a complex organic compound that features a phenol group attached to an octahydroindolizine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(8S)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as a halogenated phenol, with an octahydroindolizine derivative. The reaction typically requires a strong base, such as sodium hydroxide, and is conducted under elevated temperatures to facilitate the substitution process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would likely include steps for purification and isolation of the final product, such as crystallization or chromatography, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[(8S)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Nitro, sulfo, and halogenated derivatives of the phenol ring.

Mechanism of Action

The mechanism of action of 3-[(8S)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, which may influence various biological processes. The octahydroindolizine moiety can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.

    Hydroquinone: A phenol derivative with two hydroxyl groups in the para position.

    Quinone: An oxidized form of phenol with a diketone structure.

Uniqueness

3-[(8S)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol is unique due to the presence of the octahydroindolizine structure, which imparts distinct chemical and biological properties compared to simpler phenolic compounds. This structural complexity allows for a broader range of interactions and applications in various fields .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

3-[(8S)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol

InChI

InChI=1S/C14H19NO/c16-12-5-1-4-11(10-12)13-6-2-8-15-9-3-7-14(13)15/h1,4-5,10,13-14,16H,2-3,6-9H2/t13-,14?/m0/s1

InChI Key

WOXUXMJHVREOKX-LSLKUGRBSA-N

Isomeric SMILES

C1C[C@H](C2CCCN2C1)C3=CC(=CC=C3)O

Canonical SMILES

C1CC(C2CCCN2C1)C3=CC(=CC=C3)O

Origin of Product

United States

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